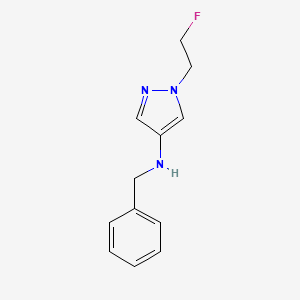

N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine

説明

N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a benzyl group at the N1-position of the pyrazole ring and a 2-fluoroethyl substituent at the 4-amino position. The 2-fluoroethyl moiety introduces electronegativity and metabolic stability, common strategies in medicinal chemistry to modulate pharmacokinetics.

特性

分子式 |

C12H14FN3 |

|---|---|

分子量 |

219.26 g/mol |

IUPAC名 |

N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H14FN3/c13-6-7-16-10-12(9-15-16)14-8-11-4-2-1-3-5-11/h1-5,9-10,14H,6-8H2 |

InChIキー |

BTBFHVSNLSETSW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNC2=CN(N=C2)CCF |

製品の起源 |

United States |

準備方法

Reaction Mechanism and General Procedure

The oxidative coupling of secondary benzylic amines (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride) with pyrazole carbaldehydes (e.g., 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde) represents a widely adopted route for synthesizing N-benzyl pyrazole carboxamides and related derivatives. This one-pot reaction proceeds via a metal-catalyzed oxidative amidation mechanism, where FeSO₄·7H₂O or CuSO₄·5H₂O facilitates the formation of a reactive intermediate between the amine and aldehyde.

Key Reaction Parameters:

Experimental Case Studies

Example 1 (Adapted from WO2015032859A1):

A mixture of FeSO₄·7H₂O (0.26 mmol), CaCO₃ (0.53 mmol), and N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) in acetonitrile was treated with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol). After heating to 60°C, aqueous NaOCl (0.58 mmol) was added, yielding the target compound with 57% purity after workup.

Example 2 :

Using t-BuOOH as the oxidant, a similar protocol achieved 60% purity at 60°C over 10 hours, with dichloromethane extraction and sodium bisulfite washing as purification steps.

Table 1: Comparative Analysis of Oxidative Coupling Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Oxidant | NaOCl | t-BuOOH |

| Reaction Time (h) | 3–12 | 10 |

| Yield (Purity) | 57% | 60% |

| Key Purification Step | DCM extraction | Sodium bisulfite wash |

Reductive Chlorination of Nitropyrazole Precursors

Synthesis of 3-Chloro-1H-Pyrazol-4-Amine

A critical precursor for N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is 3-chloro-1H-pyrazol-4-amine, synthesized via reductive chlorination of 4-nitropyrazole. This step employs Pt/C or Pd/C catalysts (1–10 wt%) under hydrogen (14–105 psia) in aqueous HCl, achieving quantitative conversion.

Reaction Scheme :

Functionalization with 2-Fluoroethyl and Benzyl Groups

Subsequent nucleophilic substitution introduces the 2-fluoroethyl moiety, followed by benzylation using benzyl bromide or chloride. An industrial-scale protocol involves:

-

Reacting 3-chloro-1H-pyrazol-4-amine with 2-fluoroethyl triflate in DMF at 80°C.

-

Benzylation with N-benzyl-4-methylamine in the presence of K₂CO₃.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Acetonitrile outperforms toluene and DMF in oxidative coupling due to its ability to dissolve both polar amines and nonpolar intermediates. FeSO₄·7H₂O is preferred over CoSO₄ or NiSO₄ for cost-effectiveness and reduced metal leaching.

Temperature and Time Profiling

Elevating temperatures to 90°C reduces reaction time by 40% but risks decomposition of the fluoroethyl group. A balance is achieved at 60–70°C with 8–12-hour durations.

Table 2: Impact of Temperature on Yield and Purity

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 60 | 12 | 57 | 85 |

| 70 | 10 | 62 | 82 |

| 80 | 8 | 58 | 78 |

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (DMSO-d₆):

化学反応の分析

反応の種類

N-ベンジル-1-(2-フルオロエチル)-1H-ピラゾール-4-アミンは、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることで、対応する酸化物を生成することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、求核置換反応を起こすことができ、フルオロエチル基は他の求核剤と置換されます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

生成される主な生成物

酸化: N-ベンジル-1-(2-フルオロエチル)-1H-ピラゾール-4-オンの生成。

還元: N-ベンジル-1-(2-ヒドロキシエチル)-1H-ピラゾール-4-アミンの生成。

置換: N-ベンジル-1-(2-置換エチル)-1H-ピラゾール-4-アミンの生成。

科学的研究の応用

N-ベンジル-1-(2-フルオロエチル)-1H-ピラゾール-4-アミンは、次のような様々な科学研究に応用されています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。

医学: 新規医薬品の開発における医薬品中間体として使用される可能性が検討されています。

産業: 特殊化学品や材料の製造に利用されています。

作用機序

N-ベンジル-1-(2-フルオロエチル)-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的や経路との相互作用によって実現されます。この化合物は、酵素や受容体に結合し、それらの活性を調節することで、様々な生物学的効果を引き起こす可能性があります。正確な分子標的や経路は、特定の用途や使用の状況によって異なります。

類似化合物との比較

Key Trends and Observations

Fluorine Effects: Monofluoroethyl (target compound) balances metabolic stability and synthetic accessibility, whereas difluoroethyl () and trifluoromethyl () groups enhance electronegativity and resistance to oxidative metabolism . Fluorine-free analogs (e.g., pyridinyl-substituted compound in ) rely on aromatic heterocycles for target interactions, sacrificing halogen-derived stability .

Substituent Influence: Benzyl vs. Alkyl/Aryl Groups: The benzyl group in the target compound likely improves binding to aromatic-rich biological targets (e.g., kinases, GPCRs) compared to smaller alkyl groups (e.g., cyclopropyl in ) .

Synthetic Methods: Copper-catalyzed coupling () and cesium carbonate-mediated reactions are common for pyrazole functionalization .

Biological Relevance: Fluorinated pyrazoles (e.g., ) are prioritized for antimicrobial and antimycobacterial applications due to enhanced stability and target affinity .

生物活性

N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H16FN3 |

| Molecular Weight | 233.28 g/mol |

| IUPAC Name | N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine |

| Canonical SMILES | CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2 |

The biological activity of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and receptor interactions, which may lead to various therapeutic effects. For instance, it has been shown to inhibit mTORC1 activity, a critical pathway in cancer cell proliferation, thereby promoting autophagy and reducing tumor growth.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, a related study demonstrated that certain pyrazole derivatives had submicromolar antiproliferative activity against pancreatic cancer cells. The incorporation of fluorine atoms into the structure enhances lipophilicity and biological activity, potentially improving pharmacokinetic properties compared to non-fluorinated analogs .

Antioxidant and Anti-inflammatory Effects

In addition to anticancer properties, N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine may exhibit antioxidant and anti-inflammatory activities. Research has shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .

Case Studies

- Antiproliferative Activity in Cancer Models : A study evaluated the effects of pyrazole derivatives on pancreatic cancer cells, revealing that compounds similar to N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine significantly inhibited cell proliferation by targeting mTORC1 signaling pathways.

- Fluorinated Derivatives : Another investigation focused on fluorinated pyrazole derivatives and their enhanced biological activities due to increased lipophilicity, suggesting that N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine could serve as a promising candidate for further drug development .

Research Applications

N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine has potential applications across multiple fields:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex pharmaceuticals |

| Biology | Investigated for enzyme inhibition and receptor interactions |

| Medicine | Explored for therapeutic effects in cancer treatment |

| Industry | Used in developing new materials and specialty chemicals |

Q & A

Basic: What synthetic methodologies are optimized for producing N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example:

- Step 1: React 1H-pyrazol-4-amine with 2-fluoroethyl bromide under basic conditions (e.g., Cs₂CO₃) to introduce the fluoroethyl group.

- Step 2: Perform a benzylation reaction using benzyl chloride in the presence of a copper(I) catalyst to enhance regioselectivity .

- Optimization: Use inert atmospheres (N₂/Ar) to prevent fluorinated side reactions and monitor progress via TLC or HPLC .

Advanced: How can researchers resolve contradictions in bioactivity data for fluorinated pyrazole derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions or fluorine's electronic effects. Strategies include:

- Systematic Variation: Test analogs with/without fluorine to isolate its impact on receptor binding .

- Structural Analysis: Use X-ray crystallography (e.g., SHELX-refined structures) to correlate activity with fluorine positioning in the active site .

- Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., IC₅₀, Ki) to identify outliers .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environment; ¹H/¹³C NMR confirms benzyl and pyrazole regiochemistry .

- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding interactions using SHELXL-refinement protocols .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and detects synthetic byproducts .

Advanced: How does the 2-fluoroethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The fluorine atom increases electrophilicity but may hinder catalysis due to steric effects. Key considerations:

- Catalyst Selection: Use Pd/Cu systems tolerant to fluorine’s electronegativity, as seen in Suzuki-Miyaura couplings of similar fluorinated pyrazoles .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, mitigating undesired β-fluorine elimination .

Basic: What stability challenges arise during storage of fluorinated pyrazole amines?

Methodological Answer:

- Hydrolytic Stability: Fluorine’s electronegativity increases susceptibility to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal Stability: DSC/TGA analysis reveals decomposition thresholds; avoid temperatures >150°C .

Advanced: How can computational methods predict biological targets for this compound?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or EGFR), leveraging fluorinated analogs’ crystallographic data .

- MD Simulations: Simulate fluorine’s impact on binding kinetics over 100-ns trajectories to prioritize in vitro assays .

Basic: How to address low yields in the benzylation step?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ or CuI with chelating ligands (e.g., Xantphos) to improve coupling efficiency .

- Solvent Optimization: Switch from DCM to THF for better solubility of benzyl halides .

Advanced: What strategies detect degradation products in long-term bioactivity studies?

Methodological Answer:

- LC-MS/MS: Monitor for defluorinated byproducts (e.g., ethylene derivatives) using MRM transitions .

- Stability-Indicating Assays: Use accelerated stability testing (40°C/75% RH) with forced degradation (acid/base/oxidative stress) .

Basic: How to mitigate fluorine’s interference in spectroscopic analysis?

Methodological Answer:

- ¹⁹F NMR Decoupling: Suppress scalar coupling artifacts during ¹H NMR acquisition .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to distinguish overlapping signals in complex mixtures .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。